

sample preparation for 2-NP-Amoz analysis in fish tissue

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Compound of Interest

Compound Name: 2-NP-Amoz

Cat. No.: B1141357

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An Application Note and Protocol for the Determination of **2-NP-Amoz** in Fish Tissue

Introduction

Furaltadone, a nitrofurantoin antibiotic, has been widely used in aquaculture due to its broad-spectrum antimicrobial activity. However, its use in food-producing animals has been banned in many countries due to concerns about the carcinogenic nature of its residues. After administration, furaltadone is rapidly metabolized to 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), which can bind to tissue proteins. These tissue-bound residues are persistent and can be released through consumption, posing a potential health risk.

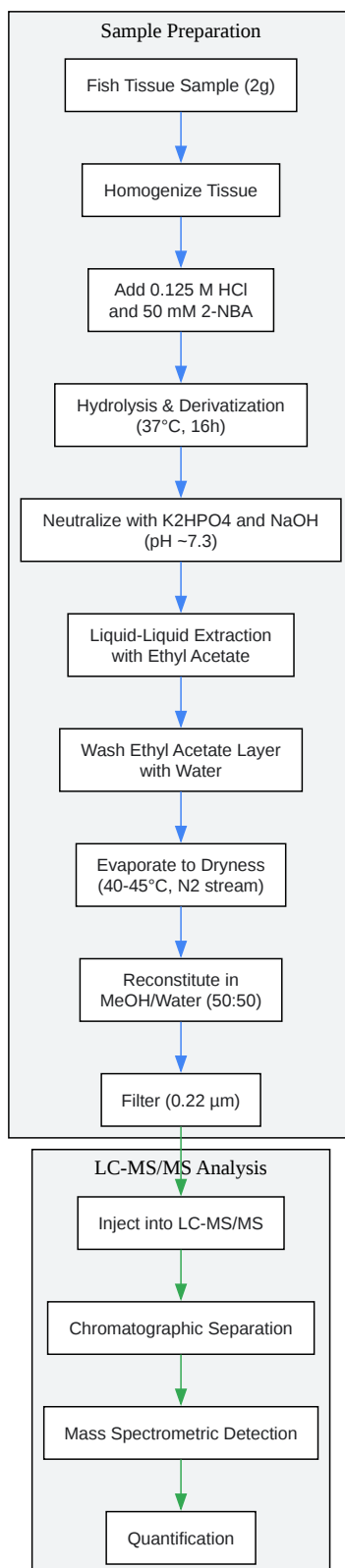
To monitor the illegal use of furaltadone, regulatory methods focus on the detection of the stable, tissue-bound metabolite AMOZ. The standard analytical approach involves the acid-catalyzed release of AMOZ from proteins, followed by derivatization with 2-nitrobenzaldehyde (2-NBA). This reaction converts AMOZ into a more stable and readily detectable derivative, 2-nitrophenyl-AMOZ (**2-NP-AMOZ**). This application note provides a detailed protocol for the sample preparation and analysis of **2-NP-AMOZ** in fish tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for this purpose.^{[1][2][3]}

Principle

The analytical procedure is based on the hydrolysis of protein-bound AMOZ from homogenized fish tissue under acidic conditions. Simultaneously, the released AMOZ is derivatized with 2-

nitrobenzaldehyde (2-NBA) to form **2-NP-AMTZ**. The resulting derivative is then extracted from the aqueous matrix using a non-polar organic solvent, such as ethyl acetate. The extract is subjected to a clean-up procedure to remove interfering matrix components, followed by evaporation and reconstitution in a suitable solvent for LC-MS/MS analysis. Quantification is typically achieved using an internal standard to correct for matrix effects and variations in recovery.

Experimental Workflow



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Caption: Workflow for the analysis of **2-NP-Amoz** in fish tissue.

Apparatus and Reagents

Apparatus:

- High-speed homogenizer
- Analytical balance
- 50 mL polypropylene centrifuge tubes
- Vortex mixer
- Shaking water bath or incubator
- Centrifuge
- pH meter
- Nitrogen evaporator
- Solid Phase Extraction (SPE) manifold (optional)
- LC-MS/MS system with an electrospray ionization (ESI) source

Reagents:

- AMOZ analytical standard
- 2-Nitrobenzaldehyde (2-NBA)
- Hydrochloric acid (HCl)
- Potassium phosphate monobasic (KH₂PO₄)
- Sodium hydroxide (NaOH)
- Ethyl acetate (HPLC grade)
- Methanol (HPLC grade)

- Acetonitrile (HPLC grade)
- Formic acid or acetic acid
- Deionized water
- Internal standard (e.g., AMOZ-d5)

Detailed Experimental Protocols

1. Standard and Reagent Preparation

- 2-NBA Solution (50 mM): Prepare fresh by dissolving the appropriate amount of 2-NBA in methanol or dimethyl sulfoxide (DMSO).^{[2][4]}
- Hydrochloric Acid (0.125 M): Prepare by diluting concentrated HCl with deionized water.
- Potassium Phosphate Solution (0.1 M): Dissolve KH₂PO₄ in deionized water.
- Sodium Hydroxide Solution (0.8 M and 1 M): Dissolve NaOH pellets in deionized water.
- Stock and Working Standards: Prepare stock solutions of AMOZ and the internal standard in a suitable solvent (e.g., methanol) and store them under appropriate conditions. Prepare working standard solutions by diluting the stock solutions.

2. Sample Preparation Protocol

- Homogenization: Weigh approximately 2 g (\pm 0.1 g) of homogenized fish tissue into a 50 mL polypropylene centrifuge tube.
- Hydrolysis and Derivatization:
 - Add 10 mL of 0.125 M HCl to the sample tube.
 - Add 400 μ L of freshly prepared 50 mM 2-NBA solution.
 - Vortex the tube for 15-30 seconds to ensure thorough mixing.
 - Incubate the sample in a shaking water bath at 37°C for 16 hours (overnight).

- Neutralization:
 - Cool the sample to room temperature.
 - Add 1 mL of 0.1 M K₂HPO₄ and 1 mL of 0.8 M NaOH.
 - Vortex the sample and measure the pH. Adjust the pH to approximately 7.3 ± 0.2 with 0.125 M HCl or NaOH.
- Liquid-Liquid Extraction:
 - Add 12 mL of ethyl acetate to the neutralized sample.
 - Cap the tube and vortex vigorously for 1 minute.
 - Centrifuge at 3000-4000 rpm for 10 minutes to separate the layers.
 - Carefully transfer the upper ethyl acetate layer to a clean 15 mL tube.
- Washing and Evaporation:
 - Add 2 mL of deionized water to the ethyl acetate extract, vortex, and centrifuge to remove water-soluble impurities. Discard the lower aqueous layer.
 - Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-45°C.
- Reconstitution:
 - Reconstitute the dried residue in 1 mL of a 50:50 (v/v) mixture of methanol and water.
 - Vortex to dissolve the residue.
 - Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis Protocol

- LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
- Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile or methanol) is typical.
- Flow Rate: A flow rate of 0.2-0.4 mL/min is generally appropriate.
- Injection Volume: 5-20 µL.
- MS Detection:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions for **2-NP-AMTZ** and its internal standard should be monitored for quantification and confirmation.

Data Presentation

The performance of analytical methods for AMTZ in various tissues is summarized below.

Table 1: Performance Characteristics of LC-MS/MS Methods for AMTZ Analysis

Matrix	Recovery (%)	LOQ (µg/kg)	LOD (µg/kg)	Reference
Fish Muscle	94 - 112.9	-	0.003	
Fish Muscle	-	< 1.0	-	
Fish Feeds	95.6 - 102.8	-	0.05	
Shrimp	78.6 - 108.9	-	0.07 (ng/mL)	
Shrimp	81.1 - 105.3	-	-	

Table 2: Performance Characteristics of ELISA Methods for AMTZ Screening

Matrix	Recovery (%)	IC50 (ng/mL)	LOD (ng/mL)	Reference
Fish	78.0 - 86.0	0.26	0.01	
Fish	-	0.14 (µg/kg)	0.025 (µg/kg)	
Shrimp	78.6 - 108.9	5.22	0.07	

Conclusion

The described protocol provides a robust and reliable method for the extraction, derivatization, and quantification of the furaltadone metabolite AMOZ, as its **2-NP-Amoz** derivative, in fish tissue. The use of LC-MS/MS ensures high sensitivity and specificity, allowing for the detection of AMOZ at levels relevant to regulatory monitoring. Careful adherence to the sample preparation steps is critical for achieving accurate and reproducible results. This method can be effectively implemented in food safety laboratories for the surveillance of banned veterinary drug residues in seafood products.

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